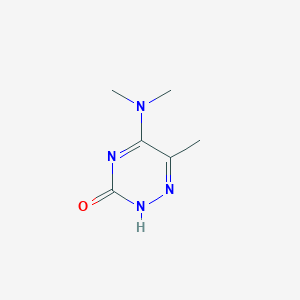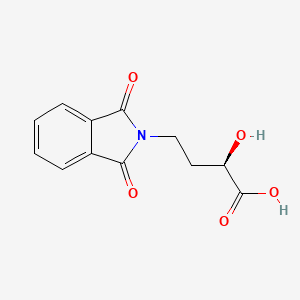
N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the thiadiazole ring imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with isobutyl halides. A common method includes the use of potassium hydroxide (KOH) as a base and a mixture of ethanol and water as the solvent. The reaction is carried out at room temperature under atmospheric conditions, and the progress is monitored using thin-layer chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent composition can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to form thiols or amines.
Substitution: Reaction with nucleophiles or electrophiles to introduce different functional groups.
Common Reagents and Conditions
N-Alkylation: Alkyl halides, KOH, ethanol/water mixture, room temperature.
Oxidation: Hydrogen peroxide, acetic acid, elevated temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Various nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
N-Alkylation: Secondary and tertiary amines.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Functionalized thiadiazole derivatives.
Scientific Research Applications
N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic processes in bacteria or fungi . Additionally, its interaction with cellular pathways can induce apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-amine: Lacks the isobutyl group, resulting in different chemical and biological properties.
N-Phenyl-5-methyl-1,3,4-thiadiazol-2-amine: Contains a phenyl group instead of an isobutyl group, leading to variations in reactivity and applications.
5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine: Contains a methylsulfanyl group, which imparts different chemical characteristics.
Uniqueness
N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the isobutyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other thiadiazole derivatives and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C7H13N3S |
|---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
5-methyl-N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H13N3S/c1-5(2)4-8-7-10-9-6(3)11-7/h5H,4H2,1-3H3,(H,8,10) |
InChI Key |
KFEKCVCKKQBJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13100701.png)
![Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B13100713.png)
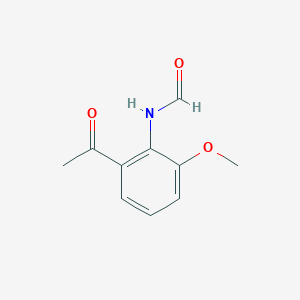
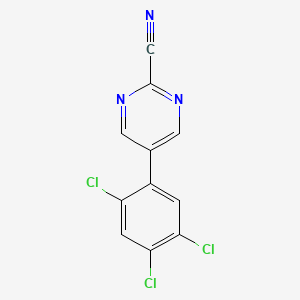
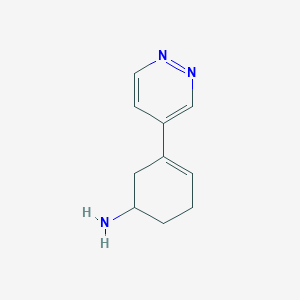
![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)


